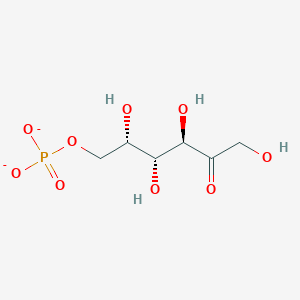

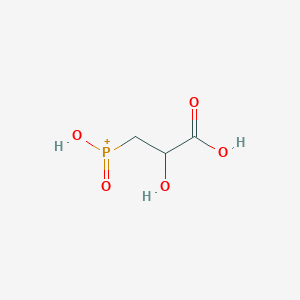

6-O-phosphonato-L-tagatose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Keto-L-tagatose 6-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of keto-L-tagatose 6-phosphate; major species at pH 7.3. It is a conjugate base of a keto-L-tagatose 6-phosphate. It is an enantiomer of a keto-D-tagatose 6-phosphate(2-).

Aplicaciones Científicas De Investigación

Fungicidal Agrochemical

- Application : 6-O-Phosphonato-L-Tagatose, specifically d-tagatose, exhibits potential as a safe, natural fungicidal agrochemical. It controls a range of plant diseases, particularly downy mildews.

- Mode of Action : Its effectiveness is attributed to inhibiting the phosphorylation of d-fructose, which is crucial in the metabolism of fungi and oomycetes. This inhibition blocks essential developmental processes in pathogens.

- Source : (Mochizuki et al., 2020).

Enzymatic Biosynthesis

- Application : The enzyme GatZ, involved in d-tagatose metabolism, facilitates the biosynthesis of tagatose from maltodextrin. This showcases a potential application in rare sugar bioproduction.

- Enzyme Characteristics : GatZ operates optimally at 70 °C and pH 8.0, highlighting its potential industrial application.

- Source : (Dai et al., 2020).

Structural Insights for Biotransformation

- Application : The structural analysis of Tagatose-1,6-bisphosphate Aldolase (TBPA) offers insights for its modification and use in biotransformation chemistry.

- Active Site Analysis : The TBPA active site is more open compared to related enzymes, suggesting its suitability for accommodating a wider range of substrates.

- Source : (Hall et al., 2002).

Rare Sugar Production

- Application : L-Arabinose isomerase from Bacillus stearothermophilus can be used for d-tagatose production, highlighting an application in creating low-calorie sweeteners.

- Enzyme Properties : It operates best at 65 degrees Celsius and pH 7.5, with a significant bioconversion yield of D-galactose to D-tagatose.

- Source : (Cheng et al., 2010).

Sweetener Production and Biotechnological Processes

- Application : D-Tagatose serves as a low-calorie sweetener and has diverse applications in food, cosmetics, and pharmaceuticals.

- Biocatalyst Application : L-Arabinose isomerase is often utilized for its production due to its feasibility with d-galactose as a substrate.

- Source : (Oh, 2007).

Nutraceutical and Dietary Supplement Applications

- Application : D-Tagatose, a ketohexose, is used as a functional sweetener in foods and supplements due to its low-calorie profile and sweet flavor.

- GRAS Status : It is recognized as safe and can be used in various formulations, highlighting its potential in health-related applications.

- Source : (Manzo et al., 2019).

Antidiabetic and Obesity Control Applications

- Application : Tagatose shows potential as an antidiabetic and obesity control drug, undergoing clinical trials for its efficacy.

- Mechanism of Action : It impacts postprandial hyperglycemia and hyperinsulinemia, indicating its therapeutic potential.

- Source : (Lu et al., 2007).

Propiedades

Fórmula molecular |

C6H11O9P-2 |

|---|---|

Peso molecular |

258.12 g/mol |

Nombre IUPAC |

[(2S,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6+/m0/s1 |

Clave InChI |

GSXOAOHZAIYLCY-HCWXCVPCSA-L |

SMILES isomérico |

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

SMILES canónico |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)

![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)

![(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide](/img/structure/B1231055.png)

![(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1231058.png)

![(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1231066.png)